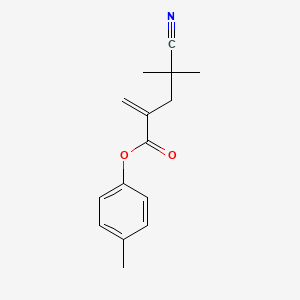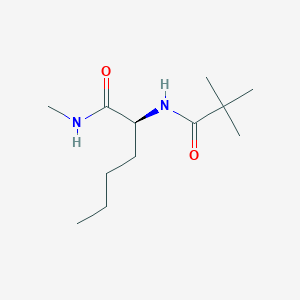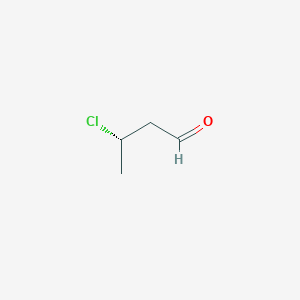
Butanal, 3-chloro-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanal, 3-chloro-, (S)- is an organic compound that belongs to the family of aldehydes. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by the presence of a chlorine atom attached to the third carbon of the butanal chain, with the (S)-configuration indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 3-chloro-, (S)- can be achieved through several methods. One common approach involves the chlorination of butanal using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction typically takes place at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, Butanal, 3-chloro-, (S)- can be produced through the hydroformylation of propene followed by chlorination. The hydroformylation process involves the reaction of propene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst to form butanal. The butanal is then subjected to chlorination to introduce the chlorine atom at the desired position.
Chemical Reactions Analysis
Types of Reactions
Butanal, 3-chloro-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-chlorobutanoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of Butanal, 3-chloro-, (S)- can yield 3-chlorobutanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom in Butanal, 3-chloro-, (S)- can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH₃) can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: 3-Chlorobutanoic acid.
Reduction: 3-Chlorobutanol.
Substitution: 3-Methoxybutanal.
Scientific Research Applications
Butanal, 3-chloro-, (S)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: Butanal, 3-chloro-, (S)- is utilized in the production of agrochemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Butanal, 3-chloro-, (S)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the chlorine atom can influence the reactivity and selectivity of these enzymatic processes, leading to the formation of specific products.
Comparison with Similar Compounds
Similar Compounds
Butanal: The parent compound without the chlorine atom.
3-Chlorobutanol: The reduced form of Butanal, 3-chloro-, (S)-.
3-Chlorobutanoic acid: The oxidized form of Butanal, 3-chloro-, (S)-.
Uniqueness
Butanal, 3-chloro-, (S)- is unique due to its chiral nature and the presence of the chlorine atom, which imparts distinct chemical and physical properties. These characteristics make it valuable in asymmetric synthesis and in the study of stereoselective reactions.
Properties
CAS No. |
61494-39-1 |
|---|---|
Molecular Formula |
C4H7ClO |
Molecular Weight |
106.55 g/mol |
IUPAC Name |
(3S)-3-chlorobutanal |
InChI |
InChI=1S/C4H7ClO/c1-4(5)2-3-6/h3-4H,2H2,1H3/t4-/m0/s1 |
InChI Key |
FNFGGXQSVOJINC-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CC=O)Cl |
Canonical SMILES |
CC(CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2,2-trichloroacetate](/img/structure/B14570625.png)

![3-(Hexylsulfanyl)-3-[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14570634.png)
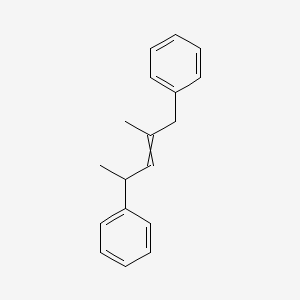

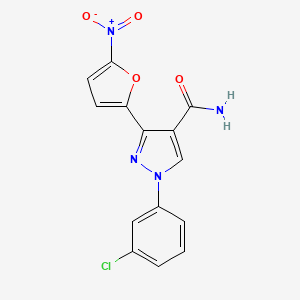
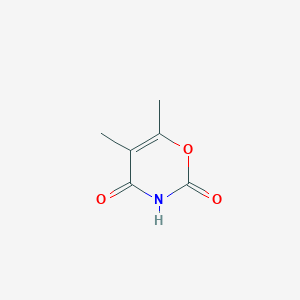
![Carbamic acid, [(phenyl-2-pyridinylamino)carbonyl]-, ethyl ester](/img/structure/B14570684.png)
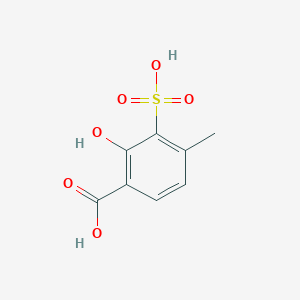
![3-[Benzyl(carbamothioyl)amino]-2-methylpropanoic acid](/img/structure/B14570701.png)
